![molecular formula C18H24N6O2S2 B2442148 N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 946211-46-7](/img/structure/B2442148.png)
N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a thiophene-2-carboxamide group via a 2-methoxyethylamino and a propylthio group.
Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, which are similar to the given compound, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .
Scientific Research Applications
- Application : N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has been studied as a potent inhibitor targeting the active site of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1), an enzyme involved in NO regulation .
- Application : 8a, along with its N-hydroxyguanidine prodrug (compound 11), can serve as a widely applicable tool for studying DDAH-1-associated diseases .
- Application : Combining structural elements of 2’-O-methoxyethyl (MOE) and locked nucleic acid (LNA) nucleosides, researchers have explored 2’,4’-constrained MOE (cMOE) and ethyl (cEt) modifications. These exhibit improved potency over MOE and enhanced nuclease resistance relative to LNA .
Nitric Oxide Modulation:
Pharmacological Tool Development:
Antisense Oligonucleotide Modifications
properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S2/c1-3-10-28-18-22-15(19-7-9-26-2)13-12-21-24(16(13)23-18)8-6-20-17(25)14-5-4-11-27-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,20,25)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUOPIFDFZNYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide |
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